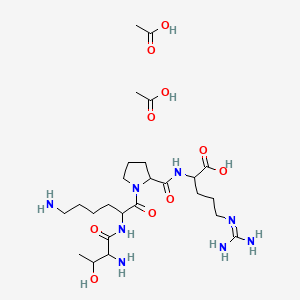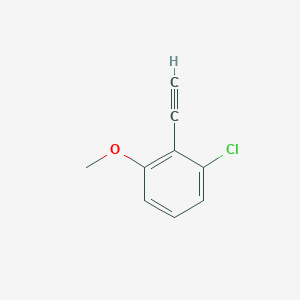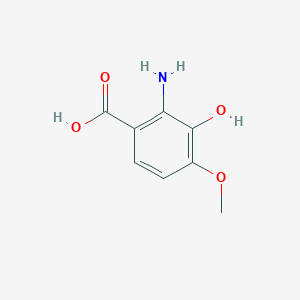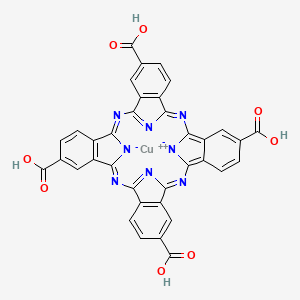
Tuftsin acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuftsin acetate salt is a synthetic derivative of tuftsin, a natural tetrapeptide composed of threonine, lysine, proline, and arginine. Tuftsin is known for its immunostimulatory properties, particularly in enhancing the phagocytic activity of macrophages and neutrophils . The acetate salt form is often used to increase the stability and solubility of the peptide for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tuftsin acetate salt can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and acetylation to form the acetate salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .
Analyse Chemischer Reaktionen
Types of Reactions: Tuftsin acetate salt undergoes various chemical reactions, including:
Oxidation: Tuftsin can be oxidized to form disulfide bonds, which may affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide’s original structure.
Substitution: Amino acid residues in tuftsin can be substituted with other residues to create analogs with modified properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reactions: Use of specific amino acid derivatives and coupling reagents.
Major Products:
Oxidized tuftsin: Contains disulfide bonds.
Reduced tuftsin: Restores the original peptide structure.
Tuftsin analogs: Modified peptides with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Tuftsin acetate salt has a wide range of applications in scientific research:
Immunology: Enhances phagocytic activity of macrophages and neutrophils, making it useful in studying immune responses.
Infectious Diseases: Investigated as a potential therapeutic agent against infections, including SARS-CoV-2, due to its ability to bind to receptors like ACE2 and NRP1.
Cancer Research: Explored for its tumoricidal properties and ability to stimulate immune cells to target cancer cells.
Drug Delivery: Used in the development of targeted drug delivery systems, particularly for macrophage-specific delivery.
Wirkmechanismus
Tuftsin acetate salt exerts its effects primarily through its interaction with phagocytic cells. The peptide binds to specific receptors on the surface of macrophages and neutrophils, enhancing their phagocytic activity. This leads to increased uptake and destruction of pathogens and tumor cells . In the context of SARS-CoV-2, tuftsin binds to ACE2 and NRP1 receptors, preventing the virus from entering host cells .
Vergleich Mit ähnlichen Verbindungen
Thr-Lys-Pro-Pro-Arg: An analog of tuftsin that inhibits its activity.
Rifampicin-bearing liposomes: Used in combination with tuftsin for enhanced treatment of tuberculosis.
Amphotericin B-bearing liposomes: Used with tuftsin for treating aspergillosis.
Uniqueness: Tuftsin acetate salt is unique due to its specific immunostimulatory properties and ability to enhance phagocytic activity. Its role in targeting specific receptors like ACE2 and NRP1 also sets it apart from other peptides .
Eigenschaften
IUPAC Name |
acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIURIAYCWLLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N8O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)





![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)




![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

